N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl](phenyl)amino}cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is a complex organic compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in preventing oxidative damage in biological systems.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their durability and lifespan
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, which are neutralized through redox reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
- Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
N-cyclohexyl-1-{3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoylamino}cyclohexanecarboxamide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in stabilizing a wide range of polymers without causing discoloration or degradation .
Properties
Molecular Formula |
C36H52N2O3 |
---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
N-cyclohexyl-1-[N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]anilino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C36H52N2O3/c1-34(2,3)29-24-26(25-30(32(29)40)35(4,5)6)20-21-31(39)38(28-18-12-8-13-19-28)36(22-14-9-15-23-36)33(41)37-27-16-10-7-11-17-27/h8,12-13,18-19,24-25,27,40H,7,9-11,14-17,20-23H2,1-6H3,(H,37,41) |
InChI Key |
BDBOCYFNRHCTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C2=CC=CC=C2)C3(CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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